N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
Overview
Description
N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C66H48N4 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics
- Summary of the Application : DPTPCz is used as a host material in organic electronics . It is solution-processable, making it popular for use in electroluminescent devices and other optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs) .
- Methods of Application : The compound is typically dissolved in a suitable solvent, such as 2-methyltetrahydrofuran or ethyl acetate . It is then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OLED.
Optoelectronic Devices
- Summary of the Application : DPTPCz is used in optoelectronic devices, particularly in Organic Light Emitting Diodes (OLEDs). It is often used as a host material in these devices .
- Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OLED .
Light Scattering Layers in OLEDs
- Summary of the Application : DPTPCz is used in the development of light scattering layers in OLEDs .
- Methods of Application : Light scattering layers are often applied externally to the OLED. These layers can significantly increase the performance of the device and do not compromise the electric operation or add high costs during fabrication .
Organic Photovoltaics
- Summary of the Application : DPTPCz can be used in organic photovoltaics (OPVs), a type of solar cell that uses organic electronics for light absorption and charge transport .
- Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OPV .
Organic Field-Effect Transistors
- Summary of the Application : DPTPCz can be used in organic field-effect transistors (OFETs), a type of transistor that uses an organic semiconductor in its channel .
- Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OFET .
Organic Photodetectors
- Summary of the Application : DPTPCz can be used in organic photodetectors (OPDs), a type of light sensor that uses organic semiconductors .
- Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OPD .
Future Directions
: Ropak A. Sheakh Mohamad, Wali M. Hamad, and Hashim J. Aziz. “Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-(Z)-4-propoxybenzylidene-1,3-thiazol-2-amine.” Acta Crystallographica Section E, 76, 920-923 (2020). DOI: 10.1107/S2056989020006611 : “Compound (I) was prepared by adding 4-N-propoxybenzaldehyde (0.145 g, 0.885 mmol) dropwise under constant stirring to a solution of 2-amino-4-(2-naphthyl)thiazole (0.2 g, 0.885 mmol) in 1-propanol (10 ml). The reaction was catalyzed by NaOH (0.1 g), and the mixture stirred for 1 h in a water bath at approximately 278–283 K.” Source : "We have previously published new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-b
properties
IUPAC Name |
4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-2-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H48N4/c1-4-22-55(23-5-1)68(64-31-28-49-16-10-13-19-52(49)46-64)61-40-34-58(35-41-61)67(59-36-42-62(43-37-59)69(56-24-6-2-7-25-56)65-32-29-50-17-11-14-20-53(50)47-65)60-38-44-63(45-39-60)70(57-26-8-3-9-27-57)66-33-30-51-18-12-15-21-54(51)48-66/h1-48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOQMLIRFUVJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC1=CC=CC=C1C=C9)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H48N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine | |
CAS RN |
185690-41-9 | |
Record name | 4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.